methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylate
CAS No.: 303995-98-4
Cat. No.: VC6386257
Molecular Formula: C14H12F3N3O5
Molecular Weight: 359.261
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303995-98-4 |
|---|---|
| Molecular Formula | C14H12F3N3O5 |
| Molecular Weight | 359.261 |
| IUPAC Name | methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]triazole-4-carboxylate |
| Standard InChI | InChI=1S/C14H12F3N3O5/c1-23-11(21)7-10-12(13(22)24-2)18-19-20(10)8-3-5-9(6-4-8)25-14(15,16)17/h3-6H,7H2,1-2H3 |
| Standard InChI Key | LDWGFZRAXVZQOX-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure centers on a 1,2,3-triazole ring, a five-membered heterocycle with three nitrogen atoms. Positioned at the 1- and 4-positions of the triazole are two critical substituents:
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4-(Trifluoromethoxy)phenyl group: Aromatic ring substituted with a trifluoromethoxy (-OCF) group at the para position, enhancing lipophilicity and metabolic stability.
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Methoxy-oxoethyl side chain: A two-carbon chain terminating in a methoxy carbonyl group (-COOCH), contributing to electron-withdrawing effects and potential hydrogen-bonding interactions .
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Methyl carboxylate: A methyl ester (-COOCH) at the 4-position, which may serve as a prodrug moiety or influence solubility.
The SMILES notation COC(=O)CC1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)OC encapsulates this arrangement, while the InChIKey LDWGFZRAXVZQOX-UHFFFAOYSA-N provides a unique identifier for database referencing.
Table 1: Key Structural and Molecular Data
Synthesis and Manufacturing
Click Chemistry Approaches
The synthesis of 1,2,3-triazoles typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . For this compound, the reaction likely involves:
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Azide precursor: 4-(Trifluoromethoxy)phenyl azide.
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Alkyne component: A propiolate derivative bearing the methoxy-oxoethyl and methyl carboxylate groups.
The Cu(I) catalyst facilitates regioselective formation of the 1,4-disubstituted triazole, ensuring high yield and purity . Post-synthetic modifications, such as ester hydrolysis, could yield derivatives like 5-(carboxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS: 439095-12-2), as evidenced by related compounds .
Challenges and Optimization
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Regioselectivity: While CuAAC ensures 1,4-selectivity, competing pathways may require ligand optimization .
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Fluorine handling: The trifluoromethoxy group demands anhydrous conditions to prevent hydrolysis.
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Yield data: Although unreported for this compound, analogous triazoles achieve yields of 70–85% under optimized conditions .
Physicochemical Properties
Stability and Solubility
The trifluoromethoxy group imparts high thermal and oxidative stability, while the ester groups may reduce aqueous solubility. Key properties include:
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Melting point: Unreported for this compound, but a trifluoromethyl analog (CAS: 303995-96-2) melts at 46–48°C .
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LogP: Estimated at 1.9, suggesting moderate lipophilicity suitable for blood-brain barrier penetration.
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water .
Table 2: Comparative Properties of Structural Analogs
| Compound (CAS) | Molecular Formula | Molecular Weight | Melting Point | LogP |
|---|---|---|---|---|
| 303995-98-4 (Target) | 359.26 | N/A | 1.9 | |
| 303995-96-2 (Trifluoromethyl) | 343.26 | 46–48°C | 2.1 | |
| 439095-12-2 (Carboxylic Acid) | 331.21 | 189–190°C | 0.8 |
Future Research Directions
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